5-Acetyl-2,2-difluoro-1,3-benzodioxole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with acetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-carboxy-2,2-difluoro-1,3-benzodioxole.
Reduction: Formation of 5-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its biochemical and physiological effects on cells and organisms.
Medicine: Explored for its potential in drug discovery, particularly for its biological activity.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Acetyl-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: Used as a precursor in organic synthesis and has applications in pharmaceuticals and agrochemicals.
2,2-Difluoro-1,3-benzodioxole: A related compound used in the synthesis of various derivatives.
Uniqueness
5-Acetyl-2,2-difluoro-1,3-benzodioxole is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHPIIBSWJDRLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(O2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650419 |
Source
|
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136593-45-8 |
Source
|
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-2,2-difluoro-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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